3-Methyl-4-(trifluoromethoxy)phenol
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Overview
Description
3-Methyl-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O2 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a trifluoromethoxy group and the hydrogen atom in the meta position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the use of trifluoromethylation reagents. For instance, the trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent . The reaction typically requires a base and is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3-Methyl-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenol: Lacks the methyl group present in 3-Methyl-4-(trifluoromethoxy)phenol.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H7F3O2/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4,12H,1H3 |
InChI Key |
IJVKMYIQOFHTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(F)(F)F |
Origin of Product |
United States |
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